molecular formula C11H16N4O B2388303 N-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-N-methylprop-2-enamide CAS No. 2411218-95-4

N-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-N-methylprop-2-enamide

Cat. No.: B2388303
CAS No.: 2411218-95-4
M. Wt: 220.276
InChI Key: IOAACFUIUCIVQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-N-methylprop-2-enamide is a compound belonging to the class of organic compounds known as triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cyclopropyl group, a methyl group, and a triazole ring, making it a unique and interesting molecule for various scientific research applications.

Preparation Methods

The synthesis of N-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-N-methylprop-2-enamide involves several steps. One common synthetic route includes the reaction of a cyclopropyl methyl ketone with hydrazine hydrate to form the corresponding hydrazone. This hydrazone is then cyclized with an appropriate reagent to form the triazole ring.

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-N-methylprop-2-enamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-N-methylprop-2-enamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-N-methylprop-2-enamide involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, inhibiting their activity. This inhibition can disrupt essential biological pathways in pathogens, leading to their death or reduced virulence . The compound’s unique structure allows it to bind with high affinity to its targets, making it an effective agent in various applications.

Comparison with Similar Compounds

N-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-N-methylprop-2-enamide can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-N-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c1-4-10(16)14(2)7-9-12-13-11(15(9)3)8-5-6-8/h4,8H,1,5-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAACFUIUCIVQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CC2)CN(C)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.